molecular formula C11H12O2 B8234431 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Cat. No. B8234431
M. Wt: 176.21 g/mol
InChI Key: HNSNJSFETJFQJF-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inclusion Complex Formation : A study demonstrated the ability of a methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, similar in structure to 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, to form stable inclusion complexes with benzene. This is significant for the development of novel molecular hosts in supramolecular chemistry (Pigge, Ghasedi, & Rath, 1999).

  • Synthesis and Characterization of Polymers : Research on polymers similar to 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, such as poly(2-methoxy-5-alkoxy paraphenylenes), has been conducted. These polymers were characterized for their solubility, molecular weight, and electrical conductivity, which is crucial for applications in materials science (Moustafid et al., 1991).

  • Optical Properties and Crystal Structures : A study synthesized and characterized compounds including 1,4-bis(4-carbomethoxyphenylethynyl)benzene, closely related to 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene. These compounds were examined for their optical properties, crystal structures, and phase behavior, providing insights into their potential use in optoelectronic applications (Fasina et al., 2005).

  • Phase Transfer Catalyzed Polymerization : Research has been conducted on phase transfer catalyzed polymerization reactions using compounds structurally similar to 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene. Such studies are significant for the development of new polymeric materials with specific mesomorphic behaviors (Pugh & Percec, 1990).

  • Host-Guest Complex Formation : A study reported the formation of an unexpected host–guest complex in the crystalline state involving 1,2-bis(3-hydroxyphenylethynyl)benzene, a compound with structural similarities to 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene. Such interactions are important in the field of crystal engineering (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

properties

IUPAC Name

1-ethynyl-4-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSNJSFETJFQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCOC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Synthesis routes and methods

Procedure details

To a solution of triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane (1.0 equiv.) at 0° C. was slowly added tetrabutylammonium fluoride (1M solution in THF, 0.20 equiv.). At this point, the ice-bath was removed and the reaction mixture was allowed to stir at room temperature for 45 minutes. The reaction mixture was then passed through a pad of silica (packed with hexane) and eluted with 20% EtOAc in Hexanes to remove insoluble salts. The crude product was then purified by Combiflash using 0-10% EtOAc in Hexanes to give 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene (8) as a slightly brown liquid.
Name
triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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